11-Heptanoyloxy-N-n-propylnoraporphine
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Overview
Description
11-Heptanoyloxy-N-n-propylnoraporphine is a small molecular compound with the chemical formula C26H33NO2. It is known for its potential as a discovery agent and has been investigated for its interactions with dopamine and serotonin receptors .
Preparation Methods
The synthesis of 11-Heptanoyloxy-N-n-propylnoraporphine involves the esterification of N-n-propylnoraporphine with heptanoic acid. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
11-Heptanoyloxy-N-n-propylnoraporphine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a ligand in binding studies to investigate its affinity for dopamine and serotonin receptors.
Medicine: Its potential as a therapeutic agent for neurological disorders is being explored.
Industry: The compound’s unique properties may have applications in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-Heptanoyloxy-N-n-propylnoraporphine involves its binding to dopamine D2 and serotonin 5-HT1A receptors. This binding can modulate neurotransmitter activity, influencing various physiological processes. The molecular targets and pathways involved in its action are critical for understanding its potential therapeutic effects .
Comparison with Similar Compounds
11-Heptanoyloxy-N-n-propylnoraporphine can be compared with other similar compounds, such as:
N-Propylnoraporphin-11-O-yl carboxylic esters: These compounds also target dopamine and serotonin receptors and have similar pharmacological profiles.
Dopamine receptor ligands: Compounds that interact with dopamine receptors can be compared based on their binding affinities and therapeutic potentials.
The uniqueness of this compound lies in its specific ester group, which may influence its binding properties and pharmacokinetics .
Properties
Molecular Formula |
C26H33NO2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] heptanoate |
InChI |
InChI=1S/C26H33NO2/c1-3-5-6-7-14-24(28)29-23-13-9-11-20-18-22-25-19(15-17-27(22)16-4-2)10-8-12-21(25)26(20)23/h8-13,22H,3-7,14-18H2,1-2H3/t22-/m1/s1 |
InChI Key |
KWMUKPVHQQVHLC-JOCHJYFZSA-N |
Isomeric SMILES |
CCCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC |
Origin of Product |
United States |
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